molecular formula C8H9NO3 B040551 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde CAS No. 121604-64-6

3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde

Cat. No. B040551
CAS RN: 121604-64-6
M. Wt: 167.16 g/mol
InChI Key: ISRDMSCRHFEPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde is not well understood. However, it is believed to act by inhibiting the activity of specific enzymes, including butyrylcholinesterase and acetylcholinesterase. This inhibition may lead to an increase in the levels of neurotransmitters, including acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde have been studied in various scientific research studies. This compound has been shown to have potential anticancer activity in vitro. Additionally, it has been shown to have potential neuroprotective effects in animal models. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde in lab experiments is its potential to inhibit specific enzymes, including butyrylcholinesterase and acetylcholinesterase. This inhibition can be useful in studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have potential anticancer activity, which can be useful in studying the mechanisms of cancer cell growth and proliferation.
One of the limitations of using 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell lines at high concentrations. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the study of 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde. One potential direction is the development of compounds with improved anticancer activity. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in different fields. Finally, the toxicity of this compound needs to be further studied to fully understand its potential applications in different fields.
Conclusion:
In conclusion, 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research. However, further studies are required to fully understand the biochemical and physiological effects of this compound and its potential applications in different fields.

Synthesis Methods

The synthesis of 3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde has been achieved using different methods. One of the commonly used methods involves the reaction of 3-(Tetrahydrofuran-3-yl)isoxazole with acetic anhydride and sodium acetate in the presence of a catalyst. Another method involves the reaction of 3-(Tetrahydrofuran-3-yl)isoxazole with paraformaldehyde and sodium borohydride. The yield of the synthesis method varies depending on the specific method used.

Scientific Research Applications

3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde has been extensively studied in scientific research due to its potential applications. This compound has been used as a building block for the synthesis of various compounds with potential biological activity. It has been used in the synthesis of inhibitors for different enzymes, including butyrylcholinesterase and acetylcholinesterase. Additionally, it has been used in the synthesis of compounds with potential anticancer activity.

properties

CAS RN

121604-64-6

Product Name

3-(Tetrahydrofuran-3-yl)isoxazole-5-carbaldehyde

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-(oxolan-3-yl)-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C8H9NO3/c10-4-7-3-8(9-12-7)6-1-2-11-5-6/h3-4,6H,1-2,5H2

InChI Key

ISRDMSCRHFEPCF-UHFFFAOYSA-N

SMILES

C1COCC1C2=NOC(=C2)C=O

Canonical SMILES

C1COCC1C2=NOC(=C2)C=O

synonyms

5-Isoxazolecarboxaldehyde,3-(tetrahydro-3-furanyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.